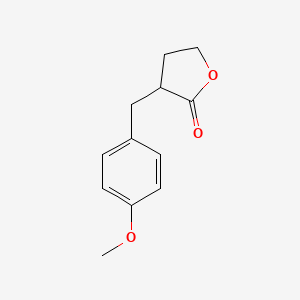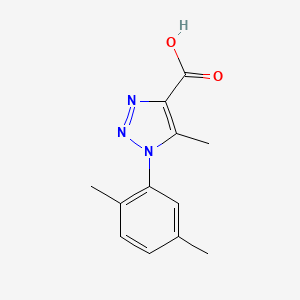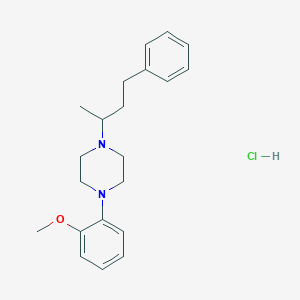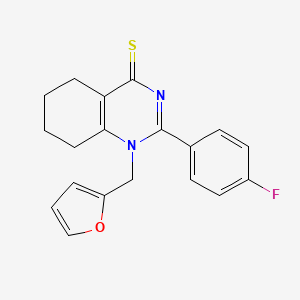
3-(4-methoxybenzyl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)dihydro-2(3H)-furanone, also known as MDBF, is a chemical compound that belongs to the furanone family. It is a yellowish liquid with a sweet, fruity odor and is widely used in the food and fragrance industry. MDBF has also gained attention in scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4-methoxybenzyl)dihydro-2(3H)-furanone may exert its biological activities through the modulation of various signaling pathways. For example, 3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(4-methoxybenzyl)dihydro-2(3H)-furanone has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects may be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 3-(4-methoxybenzyl)dihydro-2(3H)-furanone has also been reported to reduce lipid peroxidation and to protect against oxidative stress-induced damage. In addition, 3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been shown to improve cognitive function and to enhance neurogenesis in the hippocampus of animal models.
Advantages and Limitations for Lab Experiments
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 3-(4-methoxybenzyl)dihydro-2(3H)-furanone is also stable under normal storage conditions and can be easily dissolved in various solvents. However, there are also some limitations to the use of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone in lab experiments. It has a relatively short half-life and may degrade quickly under certain conditions. In addition, the exact mechanism of action of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone is not fully understood, which may limit its use in certain applications.
Future Directions
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has shown promising results in various scientific studies, and there are several future directions for research in this area. One potential direction is to further investigate the mechanism of action of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone and to identify the specific signaling pathways involved in its biological activities. Another direction is to explore the potential therapeutic applications of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone in the treatment of various diseases such as Alzheimer's disease and bacterial infections. Finally, it may be interesting to investigate the potential synergistic effects of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone with other compounds or drugs.
Synthesis Methods
3-(4-methoxybenzyl)dihydro-2(3H)-furanone can be synthesized through a multistep process starting from 4-methoxybenzyl chloride and furan-2(3H)-one. The first step involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to yield 4-methoxybenzyl methoxyacetate. This intermediate is then reacted with furan-2(3H)-one in the presence of a Lewis acid catalyst to produce 3-(4-methoxybenzyl)dihydro-2(3H)-furanone. The yield of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been studied for its potential biological and pharmacological activities. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In addition, 3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been shown to have neuroprotective effects and to enhance learning and memory in animal models. These findings suggest that 3-(4-methoxybenzyl)dihydro-2(3H)-furanone may have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and bacterial infections.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-9(3-5-11)8-10-6-7-15-12(10)13/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLBKVAABLMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]oxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)


![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)
![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
![3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5109652.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)
![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)
![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)